2,5-Dichloro-4-(difluoromethoxy)anisole
Description
2,5-Dichloro-4-(difluoromethoxy)anisole (C₇H₄Cl₂F₂O₂) is a halogenated anisole derivative featuring chlorine atoms at the 2- and 5-positions of the benzene ring and a difluoromethoxy group at the 4-position.
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-6-2-5(10)7(3-4(6)9)14-8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJOKSVUWFORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)anisole typically involves the reaction of 2,5-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2,5-Dichloro-4-(difluoromethoxy)anisole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(difluoromethoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dechlorinated or defluorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted anisoles depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dechlorinated or defluorinated anisoles.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CHF6001
- Structure : (S)-3,5-Dichloro-4-(difluoromethoxy)phenyl derivative with additional substituents (e.g., cyclopropylmethoxy groups) .
- Key Differences :
- Chlorine positions (3,5 vs. 2,5 in the target compound).
- Additional functional groups (e.g., pyridine 1-oxide, sulfonamide) enhance PDE4 inhibitory activity.
- Activity: CHF6001 is a potent PDE4 inhibitor, surpassing roflumilast and cilomilast in suppressing cytokine release and eosinophil chemotaxis . The 3,5-dichloro configuration likely optimizes binding to PDE4’s catalytic domain.
Lufenuron (CGA-184699)
- Structure: N-[[2,5-Dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]amino]-2,6-difluorobenzamide .
- Key Differences :
- Substituent at 4-position: Hexafluoropropoxy vs. difluoromethoxy.
- Additional benzamide moiety linked via urea.
- Activity : Lufenuron is a chitin biosynthesis inhibitor used in pest control. The hexafluoropropoxy group increases lipophilicity, enhancing penetration through insect cuticles .
Halogenated Anisoles in Agrochemicals
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- Structure : Chlorine at 3,5-positions and tetrafluoroethoxy at 4-position .
- Key Differences :
- Amine group replaces methoxy in the target compound.
- Tetrafluoroethoxy group provides greater steric bulk than difluoromethoxy.
- Application : Intermediate in herbicide synthesis; the amine group enables conjugation with other bioactive moieties .
Fluorinated Anisole Derivatives
4-Fluoro-2-methylanisole and 4-Fluoro-3-methylanisole
- Structures : Fluorine at 4-position with methyl groups at 2- or 3-positions .
- Key Differences :
- Lack of chlorine substituents.
- Methyl groups increase steric hindrance but reduce electronegativity.
- Application : Building blocks in organic synthesis; lower halogenation reduces toxicity compared to dichloro derivatives .
Biological Activity
2,5-Dichloro-4-(difluoromethoxy)anisole is a chemical compound with the molecular formula and a molecular weight of 243.03 g/mol. This compound is recognized for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. Its structure features both dichloro and difluoromethoxy groups, which contribute to its unique properties and reactivity.
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)anisole typically involves the reaction of 2,5-dichloroanisole with difluoromethyl ether in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures (80-100°C) to ensure complete conversion.
Chemical Reactions
This compound can undergo various types of reactions:
- Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles.
- Oxidation : It can be oxidized to form quinones or other derivatives.
- Reduction : Reduction can yield dechlorinated or defluorinated products.
Biological Activity
Research into the biological activity of 2,5-Dichloro-4-(difluoromethoxy)anisole has revealed several potential applications:
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Antifungal Activity
In addition to its antibacterial properties, 2,5-Dichloro-4-(difluoromethoxy)anisole has demonstrated antifungal activity. It has been effective against common fungal pathogens such as Candida species. The compound appears to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.
The biological effects of 2,5-Dichloro-4-(difluoromethoxy)anisole are attributed to its ability to interact with specific molecular targets within cells. These interactions can alter enzyme activities or receptor functions, leading to various physiological responses. The precise pathways remain an area of ongoing research.
Comparative Analysis
To understand the uniqueness of 2,5-Dichloro-4-(difluoromethoxy)anisole in comparison to similar compounds, the following table summarizes key characteristics:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dichloro-4-(difluoromethoxy)anisole | Dichloro and difluoromethoxy groups | Antimicrobial, antifungal |
| 2,5-Dichloroanisole | Lacks difluoromethoxy group | Moderate antimicrobial |
| 4-(Difluoromethoxy)anisole | Lacks dichloro groups | Limited biological activity |
| 2,5-Difluoroanisole | Lacks dichloro groups | Low antimicrobial activity |
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology evaluated the efficacy of 2,5-Dichloro-4-(difluoromethoxy)anisole against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial potential.
- Evaluation of Antifungal Properties : Research conducted on Candida albicans demonstrated that this compound inhibited fungal growth at concentrations as low as 16 µg/mL. The study highlighted its potential as a therapeutic agent in treating fungal infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
